molecular formula C23H21N3O6 B14152482 2-(2-{[4-(benzyloxy)phenyl]amino}-2-oxoethoxy)-N-(4-nitrophenyl)acetamide CAS No. 755002-91-6

2-(2-{[4-(benzyloxy)phenyl]amino}-2-oxoethoxy)-N-(4-nitrophenyl)acetamide

Cat. No.: B14152482
CAS No.: 755002-91-6
M. Wt: 435.4 g/mol
InChI Key: GRYATVZRAVECTP-UHFFFAOYSA-N
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Description

2-(2-{[4-(benzyloxy)phenyl]amino}-2-oxoethoxy)-N-(4-nitrophenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzyloxy group, a phenylamino group, and a nitrophenyl group, making it a versatile molecule for chemical reactions and studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[4-(benzyloxy)phenyl]amino}-2-oxoethoxy)-N-(4-nitrophenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(benzyloxy)aniline with ethyl chloroacetate to form an intermediate, which is then reacted with 4-nitroaniline under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[4-(benzyloxy)phenyl]amino}-2-oxoethoxy)-N-(4-nitrophenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(2-{[4-(benzyloxy)phenyl]amino}-2-oxoethoxy)-N-(4-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-{[4-(benzyloxy)phenyl]amino}-2-oxoethoxy)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-{[4-(benzyloxy)phenyl]amino}-2-oxoethoxy)-N-(4-nitrophenyl)acetamide is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structure enables it to participate in various chemical reactions and interact with different biological targets, making it a valuable compound for research and development.

Properties

CAS No.

755002-91-6

Molecular Formula

C23H21N3O6

Molecular Weight

435.4 g/mol

IUPAC Name

N-(4-nitrophenyl)-2-[2-oxo-2-(4-phenylmethoxyanilino)ethoxy]acetamide

InChI

InChI=1S/C23H21N3O6/c27-22(24-18-6-10-20(11-7-18)26(29)30)15-31-16-23(28)25-19-8-12-21(13-9-19)32-14-17-4-2-1-3-5-17/h1-13H,14-16H2,(H,24,27)(H,25,28)

InChI Key

GRYATVZRAVECTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)COCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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